molecular formula C25H30N4O2 B6417680 N-butyl-N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 915188-74-8

N-butyl-N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No. B6417680
CAS RN: 915188-74-8
M. Wt: 418.5 g/mol
InChI Key: BINZGVBQZSBTSZ-UHFFFAOYSA-N
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Description

Compounds of this nature are typically organic molecules that contain multiple functional groups. They are often used in the field of medicinal chemistry where they can serve as potential drug candidates .


Synthesis Analysis

The synthesis of such compounds usually involves multiple steps, each introducing a different part of the molecule. Common techniques might include amide coupling or palladium-catalyzed amination .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, such as NMR, IR, and mass spectrometry. X-ray crystallography can provide a detailed 3D structure .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the functional groups present. They might undergo reactions typical for amides, amines, or aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. This might include determining its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Pharmaceutical Applications

This compound, also known as GML-3, is a potential candidate for combination drug therapy due to its anxiolytic and antidepressant activity . The anxiolytic activity of GML-3 is comparable to diazepam, and its antidepressant activity is comparable to amitriptyline .

Neuropsychotropic Activity

GML-3 is an 18 kDa mitochondrial translocator protein (TSPO) ligand . TSPO is a promising target for the creation of new drugs with a wide spectrum of neuropsychotropic activity, including anxiolytic, antidepressant, nootropic, and neuroprotective .

Polymer Composites

Researchers have developed a water-soluble, high-release active pharmaceutical ingredient (API) composite based on the practically water-insoluble API GML-3 . This allows to ensure the bioavailability of the medicinal product of combined action .

Crystallinity and Stability

Composites obtained by the method of creating amorphous solid dispersions, where polyvinylpyrrolidone (PVP) or Soluplus ® was used as a polymer, were studied for crystallinity, stability and the release of API from the composite into purified water .

Solubility Enhancement

The research aimed to study the effect of dry grinding, the rapid expansion of a supercritical solution (RESS), and the eutectic mixture (composite) of GML-3 with polyvinylpyrrolidone (PVP) on the particle size, dissolution rate, and lattice retention of GML-3 .

Nanotechnology

The use of supercritical CO2 in the RESS method was promising in terms of particle size reduction, resulting in a reduction in the particle size of GML-3 to 20–40 nm with a 430-fold increase in dissolution rate .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some compounds might be toxic or hazardous, while others might be relatively safe. It’s important to handle all compounds with appropriate safety precautions .

Future Directions

The future directions for research on a compound would depend on its potential applications. This could include further studies to better understand its properties, or research into potential uses in medicine or other fields .

properties

IUPAC Name

N-butyl-N-methyl-2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-4-5-13-27(3)24(31)17-29-22-12-7-6-11-21(22)26-25(29)19-15-23(30)28(16-19)20-10-8-9-18(2)14-20/h6-12,14,19H,4-5,13,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINZGVBQZSBTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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